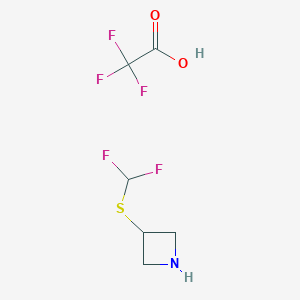
3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, reductive amination, amide hydrolysis, and N-alkylation processes. For instance, compounds within this chemical family have been synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through a series of well-defined chemical reactions (Yang Fang-wei, 2013). These synthesis pathways are characterized by their efficiency and the ability to introduce various functional groups that impart distinct chemical and biological properties to the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively characterized using spectroscopic techniques such as IR, NMR, and MS, along with X-ray crystallography. These methods provide detailed insights into the molecular conformations, crystalline structure, and intermolecular interactions. For example, crystal structure analysis of related compounds has revealed specific conformational aspects and how different substituents influence molecular packing and stability (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exhibit specificity towards the formation of products with desired chemical properties. The reactivity can be influenced by the presence of functional groups, such as fluorobenzoyl and piperidine, which can undergo various chemical transformations. These transformations include reactions with nucleophiles, electrophiles, and participation in catalytic cycles that facilitate the synthesis of complex molecules with high precision.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and thermal stability, are crucial for their practical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to study these properties. For instance, thermal analysis of related compounds has provided insights into their stability and decomposition patterns under different thermal conditions (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacokinetics, and binding affinity to biological targets, are of significant interest. For example, the binding analysis of related compounds with human serum albumin using fluorescence spectroscopy techniques has shed light on their pharmacokinetic properties, which are essential for their biological application (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Antagonist Activity : A study by Watanabe et al. (1992) explored the synthesis and antagonist activity of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds, including 3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, displayed significant 5-HT2 antagonist activity. This suggests potential applications in targeting serotonin receptors (Watanabe et al., 1992).
Cytotoxic Studies and Docking Studies : Govindhan et al. (2017) investigated a compound with a similar structure, focusing on its synthesis, spectroscopic characterization, and cytotoxic studies. The research also included molecular docking studies, providing insights into the potential biological applications of such compounds (Govindhan et al., 2017).
Intermolecular Interactions : Shukla et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, analyzing their intermolecular interactions in crystalline solid form. These insights are crucial for understanding the molecular packing and potential applications in various fields (Shukla et al., 2017).
Antimicrobial Studies : Research by Rameshbabu et al. (2019) involved the synthesis of triazole-thiazolidine clubbed heterocyclic compounds. These compounds were characterized and evaluated for their antimicrobial behavior, indicating potential use in combating microbial infections (Rameshbabu et al., 2019).
Propiedades
IUPAC Name |
3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-6-2-5-9-19(15)27-20(24-25-22(27)29)14-16-10-12-26(13-11-16)21(28)17-7-3-4-8-18(17)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBXYUWBQRIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)







![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)